molecular formula C19H17N5O B11457658 2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol

2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol

Cat. No.: B11457658
M. Wt: 331.4 g/mol
InChI Key: LASKMRBJTDVJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol is a complex organic compound with the molecular formula C15H15N5O2 It is characterized by the presence of two quinazoline rings, which are fused aromatic heterocycles containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol typically involves the reaction of 4,6,7-trimethylquinazoline with an appropriate aminating agent. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction. The process may also involve heating the reaction mixture to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol
  • 1-(4,6,7-Trimethylquinazolin-2-yl)guanidine
  • 2-[(4,6,7-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol

Uniqueness

2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol is unique due to its specific structural features, such as the presence of two quinazoline rings and the trimethyl substitution pattern. These structural characteristics contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

2-[(4,6,7-trimethylquinazolin-2-yl)amino]-3H-quinazolin-4-one

InChI

InChI=1S/C19H17N5O/c1-10-8-14-12(3)20-18(22-16(14)9-11(10)2)24-19-21-15-7-5-4-6-13(15)17(25)23-19/h4-9H,1-3H3,(H2,20,21,22,23,24,25)

InChI Key

LASKMRBJTDVJIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC4=CC=CC=C4C(=O)N3)C

Origin of Product

United States

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